molecular formula C₄₀H₅₀N₈O₆ B1145001 Daclatasvir SRSS Isomer CAS No. 1009117-28-5

Daclatasvir SRSS Isomer

カタログ番号 B1145001
CAS番号: 1009117-28-5
分子量: 738.88
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daclatasvir SRSS Isomer is a variant of Daclatasvir, a first-in-class, highly selective, hepatitis C virus, non-structural protein 5a polymerase replication complex inhibitor . It has a molecular formula of C40H50N8O6 and a molecular weight of 738.88 .


Synthesis Analysis

The synthesis of Daclatasvir involves a multi-step continuous flow process without intermediate purification and solvent exchange . This process has been developed to be greener and more economical, with a compact manufacturing machine enabling multi-step synthesis using innovative reaction chemistry and post-synthesis purification equipment .


Molecular Structure Analysis

The chemical name of Daclatasvir SRSS Isomer is Dimethyl ((2R,2’R)-((2S,2’S)-([1,1’-biphenyl]-4,4’-diylbis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate . The structure includes a biphenyl group, imidazole rings, pyrrolidine rings, and carbamate groups .


Chemical Reactions Analysis

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . The predominant route of elimination is via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .


Physical And Chemical Properties Analysis

Daclatasvir SRSS Isomer has a molecular weight of 738.88 and a molecular formula of C40H50N8O6 . It is a solid compound at room temperature .

科学的研究の応用

Antiviral Agent

Daclatasvir SRSS Isomer is an antiviral agent used in the treatment of Hepatitis C Virus (HCV) . It is particularly effective against the non-structural protein 5A (NS5A), which is a crucial component for the replication of HCV .

Green Synthesis

A novel and green method has been reported for the synthesis of Daclatasvir SRSS Isomer . This method uses green solvents like DMSO, 2-methyl tetrahydrofuran, and isopropyl alcohol, which are more environmentally friendly compared to traditional solvents .

Pharmaceutical Standards

Daclatasvir SRSS Isomer is used as a pharmaceutical standard . Pharmaceutical standards are used for instrument calibration in ion-exchange chromatography (IC) applications, which can be applied toward environmental or food analysis and quality control .

Analytical Method Development

Daclatasvir SRSS Isomer can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Daclatasvir .

Commercial Production

Daclatasvir SRSS Isomer is commercially produced by several pharmaceutical companies . It is available for purchase as a high-quality product accompanied by a Certificate of Analysis .

Density Functional Theory (DFT) Studies

DFT studies have been carried out on the Daclatasvir SRSS Isomer to gain a better understanding of the stability of intermediates . These studies are crucial for the development of more efficient synthesis methods .

作用機序

Daclatasvir works by inhibiting the HCV protein NS5A . It binds to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Safety and Hazards

Daclatasvir SRSS Isomer is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound .

将来の方向性

Daclatasvir has been approved for use in combination with other medications to treat hepatitis C (HCV) infections . It forms part of potent and well-tolerated all-oral treatment regimens for chronic hepatitis C virus infection . Future research may focus on improving the synthesis process, exploring new combinations for treatment, and investigating the use of Daclatasvir in treating other diseases .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir SRSS Isomer involves the conversion of the starting material, (2S)-1-[(2S)-2-(4-(4-aminophenyl)-1,3-thiazol-2-yl)-3-methylbutanoyl]-N-[(1S)-2-(methylsulfonyl)-1-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]pyrrolidine-2-carboxamide, to the final product, Daclatasvir SRSS Isomer, through a series of chemical reactions.", "Starting Materials": [ "(2S)-1-[(2S)-2-(4-(4-aminophenyl)-1,3-thiazol-2-yl)-3-methylbutanoyl]-N-[(1S)-2-(methylsulfonyl)-1-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]pyrrolidine-2-carboxamide", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of the amide group using hydrogen gas and palladium on carbon catalyst in methanol and acetic acid to obtain the corresponding amine.", "Reduction of the thiazole ring using sodium borohydride in methanol to obtain the corresponding thiazoline.", "Treatment of the thiazoline with hydrochloric acid to obtain the corresponding thiazole.", "Reaction of the thiazole with sodium bicarbonate in water to obtain the corresponding carboxylic acid.", "Coupling of the carboxylic acid with the amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in ethyl acetate to obtain the corresponding amide.", "Isomerization of the amide using sodium hydroxide in methanol to obtain Daclatasvir SRSS Isomer." ] }

CAS番号

1009117-28-5

製品名

Daclatasvir SRSS Isomer

分子式

C₄₀H₅₀N₈O₆

分子量

738.88

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。